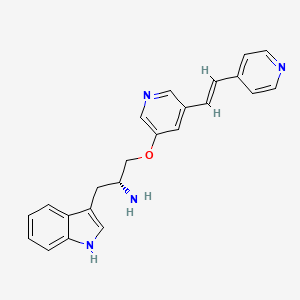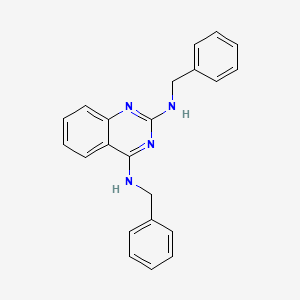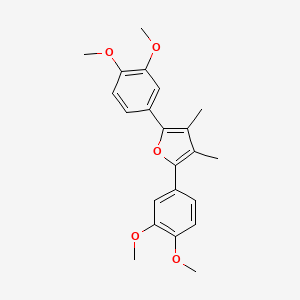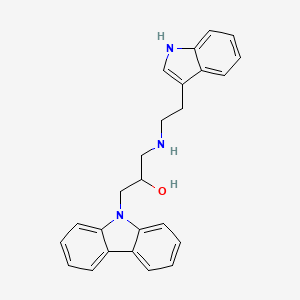
脱アセチルアニソマイシン
概要
説明
デアセチルアニソマイシンは、ストレプトマイセス属から単離されたピロリジン系抗生物質であるアニソマイシンの誘導体です。 その経験式はC12H17NO3であり、抗マラリア活性や抗がん活性など、さまざまな生物活性で知られています .
2. 製法
合成経路と反応条件: デアセチルアニソマイシンは、いくつかの方法で合成できます。注目すべき方法の1つは、L-トレオースから誘導されるニトロンからの立体選択的合成です。このプロセスは6つのステップを含み、全体で53.7%の収率を実現します。 重要なステップは、グリニャール誘導体の求核的付加であり、完全なジアステレオ面選択性で進行します .
別の方法は、N,2-O-ジベンジル-L-トレオースイミンアセトニドに有機リチウム化合物とグリニャール化合物を付加し、続いて環化を行う方法です . この方法は、スレオ選択性が高く、効率的です。
工業的生産方法: デアセチルアニソマイシンの工業的生産方法は、詳細に記載されていませんが、ラボで行われているものと同様の合成経路に従い、規模と効率を最適化していると考えられます。
科学的研究の応用
Deacetylanisomycin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex molecules.
Biology: It serves as a tool to study protein synthesis and its inhibition.
Medicine: It has shown potential as an antimalarial and anticancer agent.
作用機序
デアセチルアニソマイシンは、植物における強力な成長調節物質であり、アニソマイシンの不活性誘導体です。 アニソマイシンは、リボソームを標的とし、翻訳プロセスを阻害することでタンパク質合成を阻害することが知られています . デアセチルアニソマイシンは、同様のメカニズムで効果を発揮すると考えられますが、特定の分子標的と経路は異なる可能性があります。
類似化合物:
アニソマイシン: タンパク質合成阻害で知られる親化合物。
多価アルコールアルカロイド: 類似の構造モチーフと生物活性を持つ化合物.
その他のピロリジン誘導体: コア構造が似ていますが、官能基が異なる化合物。
独自性: デアセチルアニソマイシンは、特定の構造修飾により、独特な生物活性と化学反応性を示すことが独自性です。 立体選択的合成とさまざまな化学反応を起こす能力により、研究および産業用途において貴重な化合物となっています .
生化学分析
Biochemical Properties
Deacetylanisomycin plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis. It interacts with ribosomes, the molecular machines responsible for protein synthesis, by binding to the peptidyl transferase center of the 80S ribosome system . This interaction inhibits the elongation step of protein synthesis, thereby preventing the formation of new proteins. Deacetylanisomycin also interacts with enzymes such as peptidyl transferase, which is crucial for its inhibitory action on protein synthesis .
Cellular Effects
Deacetylanisomycin has profound effects on various types of cells and cellular processes. It is cytotoxic to certain cancer cell lines, including LU99 lung carcinoma and MCF-7 breast cancer cells . The compound influences cell function by inhibiting protein synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in Aplysia sensory neurons, deacetylanisomycin blocks the structural remodeling induced by cyclic AMP (cAMP), highlighting its impact on cell signaling and structural changes .
Molecular Mechanism
At the molecular level, deacetylanisomycin exerts its effects primarily through the inhibition of protein synthesis. It binds to the peptidyl transferase center of the ribosome, preventing the addition of new amino acids to the growing polypeptide chain . This inhibition leads to a decrease in protein synthesis, which can affect various cellular processes, including cell growth and division. Additionally, deacetylanisomycin has been shown to activate stress-activated protein kinases and MAP kinase pathways, further influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of deacetylanisomycin can change over time. The compound is relatively stable and can exert its inhibitory effects on protein synthesis for extended periods. Its degradation and long-term effects on cellular function have been observed in in vitro studies. For example, in Aplysia sensory neurons, the requirement for protein synthesis inhibition by deacetylanisomycin extends for several hours after the initial exposure . This suggests that the compound’s effects are sustained over time, leading to prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of deacetylanisomycin vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein synthesis without causing significant toxicity. At higher doses, deacetylanisomycin can exhibit toxic effects, including cytotoxicity in certain cell lines . In animal models, the threshold effects and toxicities observed at high doses highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
Deacetylanisomycin is involved in several metabolic pathways, particularly those related to protein synthesis inhibition. It interacts with enzymes such as peptidyl transferase and affects metabolic flux by inhibiting the production of new proteins . This inhibition can lead to changes in metabolite levels and overall cellular metabolism. Additionally, deacetylanisomycin’s role in activating stress-activated protein kinases and MAP kinase pathways further influences metabolic processes .
Transport and Distribution
Within cells and tissues, deacetylanisomycin is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its localization within specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, including its solubility and molecular size . These properties determine its ability to reach target sites within cells and tissues.
Subcellular Localization
Deacetylanisomycin’s subcellular localization is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, deacetylanisomycin’s interaction with ribosomes ensures its effective inhibition of protein synthesis within the cytoplasm .
準備方法
Synthetic Routes and Reaction Conditions: Deacetylanisomycin can be synthesized through several methods. One notable method involves the stereoselective synthesis from a nitrone derived from L-threose. This process includes six steps and achieves a 53.7% overall yield. The key step is the nucleophilic addition of a Grignard derivative with complete diastereofacial selectivity .
Another method involves the addition of organolithium and Grignard compounds to N,2-O-dibenzyl-L-threose imine acetonide, followed by cyclization . This method is highly threo-selective and efficient.
Industrial Production Methods: Industrial production methods for deacetylanisomycin are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
化学反応の分析
反応の種類: デアセチルアニソマイシンは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されて、異なる生成物を形成することができます。
還元: 還元反応は、官能基を修飾することができます。
置換: 特にヒドロキシル基とメトキシ基に関連して、置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ハロゲンやアルキル化剤などの試薬が置換反応に使用されます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はさまざまな酸化誘導体の形成につながる可能性がありますが、還元は化合物のさまざまな還元形態をもたらす可能性があります。
4. 科学研究の応用
デアセチルアニソマイシンは、いくつかの科学研究に適用されています。
化学: 他の複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: タンパク質合成とその阻害を研究するためのツールとして役立ちます。
類似化合物との比較
Anisomycin: The parent compound, known for its protein synthesis inhibition.
Polyhydroxylated Alkaloids: Compounds with similar structural motifs and biological activities.
Other Pyrrolidine Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness: Deacetylanisomycin is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity. Its stereoselective synthesis and the ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .
特性
IUPAC Name |
(2R,3S,4S)-2-[(4-methoxyphenyl)methyl]pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10/h2-5,10-15H,6-7H2,1H3/t10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWAPBCLJQSOJX-WOPDTQHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(C(CN2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H](CN2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182238 | |
| Record name | Deacetylanisomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27958-06-1 | |
| Record name | Deacetylanisomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027958061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deacetylanisomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEACETYLANISOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97W54EY1WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{3'-[Amino(imino)methyl]biphenyl-4-YL}-1H-benzimidazole-5-carboximidamide](/img/structure/B1669852.png)
![N'-[4-[5-[4-[[Amino(pyridin-2-yl)methylidene]amino]-2-propan-2-yloxyphenyl]furan-2-yl]-3-propan-2-yloxyphenyl]pyridine-2-carboximidamide](/img/structure/B1669854.png)
![2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furyl]-1H-benzimidazole](/img/structure/B1669855.png)

![7H-Dibenzo[c,g]carbazole](/img/structure/B1669859.png)



![3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1669865.png)
![4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1669867.png)


